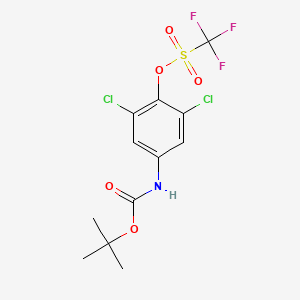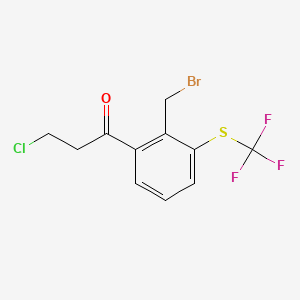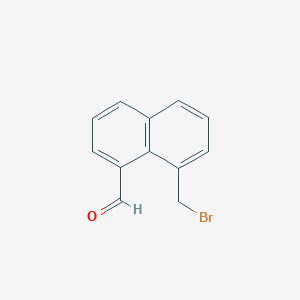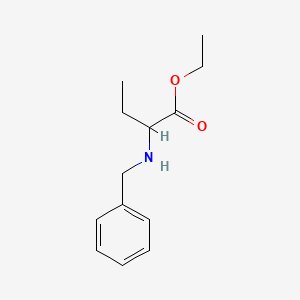
(R)-1-Benzyl-3-methylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Benzyl-3-methylpyrrolidin-3-amine is a chiral amine compound characterized by a pyrrolidine ring substituted with a benzyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-3-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine precursor.
Benzylation: The pyrrolidine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The benzylated pyrrolidine is then methylated using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of ®-1-Benzyl-3-methylpyrrolidin-3-amine may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: ®-1-Benzyl-3-methylpyrrolidin-3-amine can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of ®-1-Benzyl-3-methylpyrrolidin-3-amine.
Reduction: Various reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
®-1-Benzyl-3-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-1-Benzyl-3-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
(S)-1-Benzyl-3-methylpyrrolidin-3-amine: The enantiomer of the compound, with different stereochemistry.
1-Benzylpyrrolidine: Lacks the methyl group, resulting in different chemical properties.
3-Methylpyrrolidine: Lacks the benzyl group, affecting its reactivity and applications.
Uniqueness: ®-1-Benzyl-3-methylpyrrolidin-3-amine is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(3R)-1-benzyl-3-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-12(13)7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3/t12-/m1/s1 |
Clé InChI |
GMZNKWUBDUKXRX-GFCCVEGCSA-N |
SMILES isomérique |
C[C@]1(CCN(C1)CC2=CC=CC=C2)N |
SMILES canonique |
CC1(CCN(C1)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


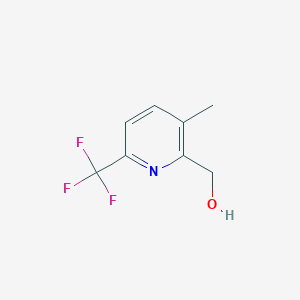
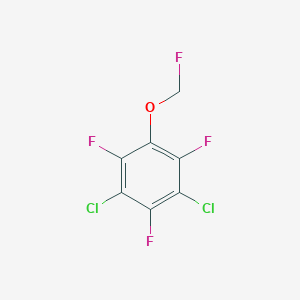


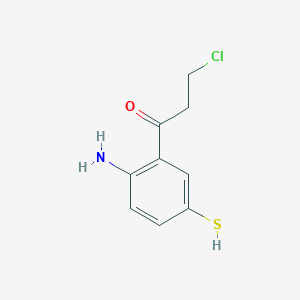

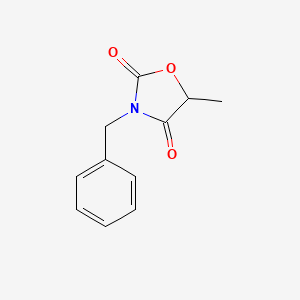
![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
